molecular formula C19H17ClN4O B11983395 3-(2-chlorophenyl)-N'-[(E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(2-chlorophenyl)-N'-[(E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11983395
M. Wt: 352.8 g/mol
InChI Key: VFDVDDAIUZOXPQ-FYJGNVAPSA-N
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Description

3-(2-chlorophenyl)-N’-[(E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N’-[(E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 4-methylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N’-[(E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N’-[(E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N’-[(E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
  • 3-(2-bromophenyl)-N’-[(E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(2-chlorophenyl)-N’-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(2-chlorophenyl)-N’-[(E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl and methylphenyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17ClN4O

Molecular Weight

352.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17ClN4O/c1-12-7-9-14(10-8-12)13(2)21-24-19(25)18-11-17(22-23-18)15-5-3-4-6-16(15)20/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

VFDVDDAIUZOXPQ-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl)C

Origin of Product

United States

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